Nordefrin hydrochloride
Overview
Description
Nordefrin Hydrochloride: is a catecholamine sympathomimetic used primarily as a topical nasal decongestant and vasoconstrictor. It is a racemic mixture of levo- and dextro-isomers, with levonordefrin being significantly more active in raising blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nordefrin Hydrochloride involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and specific to the manufacturing process. it generally involves the use of catecholamine precursors and specific reagents to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in controlled environments. The process ensures high purity and consistency of the final product. The production methods are designed to meet stringent regulatory standards and quality assurance protocols .
Chemical Reactions Analysis
Types of Reactions: Nordefrin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Nordefrin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for calibration and control.
Biology: Studied for its role as a minor neurotransmitter in the brain and its effects on biological systems.
Medicine: Utilized as a vasoconstrictor in local anesthetic solutions and as a nasal decongestant.
Industry: Employed in the production of various pharmaceutical formulations and as a research chemical.
Mechanism of Action
Nordefrin Hydrochloride exerts its effects by mimicking the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction. This action reduces nasal congestion and increases blood pressure . The compound’s mechanism of action involves the activation of specific molecular targets and pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Levonordefrin: A more active isomer of Nordefrin Hydrochloride, used in similar medical applications.
Phenylephrine: Another sympathomimetic agent used as a nasal decongestant and vasoconstrictor.
Metaraminol: A compound with similar vasoconstrictive properties, used in treating hypotension.
Uniqueness: this compound is unique due to its specific isomeric composition and its balanced activity as a vasoconstrictor. Its combination of levo- and dextro-isomers provides a broader range of pharmacological effects compared to other similar compounds .
Properties
IUPAC Name |
4-(2-amino-1-hydroxypropyl)benzene-1,2-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLEOWRVNBAOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6539-57-7 (Parent) | |
Record name | Isoadrenaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80920974 | |
Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-61-4, 1130-52-5 | |
Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoadrenaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-2-hydroxy-1-methylethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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